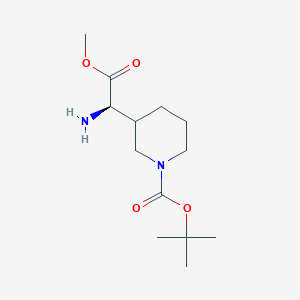
tert-Butyl 3-((R)-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an amino group, a methoxy group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe final step often involves the deprotection of the Boc group under acidic conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to traditional batch processes . The use of microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the ester can produce an alcohol.
Scientific Research Applications
tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-piperidin-3-ylcarbamate: This compound shares a similar piperidine core but lacks the methoxy and amino groups.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Another similar compound with a piperidine ring but different substituents.
Uniqueness
The unique combination of functional groups in tert-Butyl 3-(®-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate gives it distinct chemical and biological properties. The presence of both amino and methoxy groups allows for diverse interactions with other molecules, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl 3-[(1R)-1-amino-2-methoxy-2-oxoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-9(8-15)10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3/t9?,10-/m1/s1 |
InChI Key |
XWFRXCHLLHFCHI-QVDQXJPCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)[C@H](C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


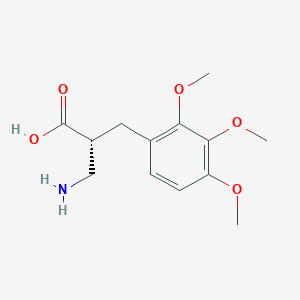
![1-(3,4-dihydroxyphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12944787.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12944790.png)
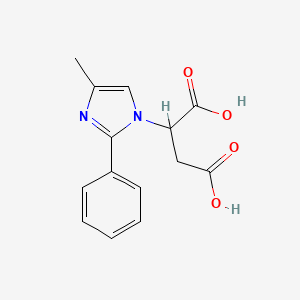
![tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12944797.png)
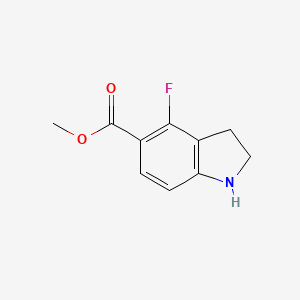
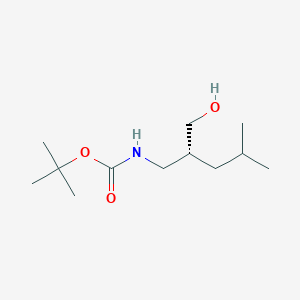
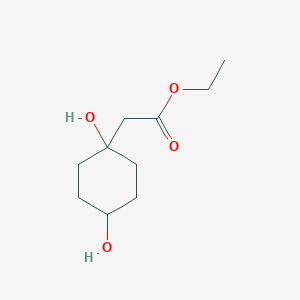
![7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12944803.png)
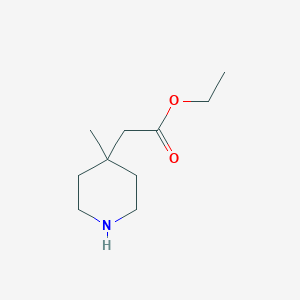
![7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B12944817.png)
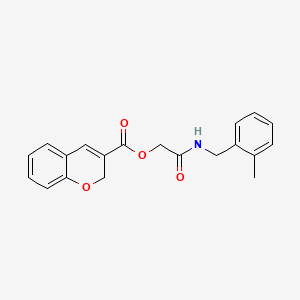
![2-(3,4-Dichlorophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12944830.png)

